molecular formula C6H11BN2O2 B033461 1,3,5-Trimethylpyrazole-4-boronic acid CAS No. 847818-62-6

1,3,5-Trimethylpyrazole-4-boronic acid

Cat. No. B033461
CAS RN: 847818-62-6
M. Wt: 153.98 g/mol
InChI Key: AWOUMBMZDWJMGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The electrosynthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid, a precursor to the boronic acid derivative, involves the electrocatalytic oxidation of 1,3,5-trimethyl-4-formylpyrazole in an aqueous alkaline medium on a NiOOH electrode, yielding the product with a 78% efficiency (Lyalin & Petrosyan, 2005).

Molecular Structure Analysis

Structural insights into related pyrazole derivatives reveal the importance of molecular geometry in determining their chemical reactivity and interactions. For example, the X-ray crystallography of amino-3-fluorophenyl boronic acids sheds light on the influence of boronic acid pKa values and the ability to attach to polymers, which is relevant for constructing materials like glucose sensing devices (Das et al., 2003).

Chemical Reactions and Properties

Boronic acids catalyze [3+2] dipolar cycloadditions to unsaturated carboxylic acids, forming heterocyclic products such as triazoles, isoxazoles, and isoxazolidines. These reactions proceed under mild conditions, offering improved yields and regioselectivities, and include a free carboxylic acid functionality for further transformations (Zheng, McDonald, & Hall, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points and thermal behavior, are significantly influenced by their molecular structures. Studies on NH-pyrazoles bearing only C-methyl substituents have provided insights into their solid-state structures and melting points, highlighting the role of molecular symmetry and substituent positioning (Goddard, Claramunt, Escolástico, & Elguero, 1999).

Chemical Properties Analysis

The reactivity of pyrazoleboronic acids with various substituents, including silylated or germylated groups, has been explored. These studies reveal how the boronic acid moiety interacts with different functional groups, leading to a range of derivatives with potential applications in material science and organic synthesis (Durka et al., 2015).

Scientific Research Applications

Synthesis of Bioactive Compounds

Boronic acids, including derivatives like 1,3,5-Trimethylpyrazole-4-boronic acid, are pivotal in the synthesis of bioactive compounds. The flexibility of boronic acids in cross-coupling reactions, such as Suzuki couplings, enables the creation of complex molecules with potential medicinal applications. For example, the synthesis of 3,4-substituted-5-aminopyrazoles, facilitated by palladium-mediated α-arylation of β-ketonitriles, demonstrates the role of boronic acids in producing intermediates for drug discovery projects (Havel et al., 2018).

Electrosynthesis Applications

The electrosynthesis of boronic acid derivatives, like the conversion of 1,3,5-trimethyl-4-formylpyrazole to 1,3,5-trimethylpyrazole-4-carboxylic acid, highlights the utility of boronic acids in organic synthesis. This process involves electrocatalytic oxidation, demonstrating an efficient method for preparing boronic acid derivatives under mild conditions, which can be critical in the synthesis of pharmaceuticals and fine chemicals (Lyalin & Petrosyan, 2005).

Bioactivity Evaluation

Boronic acid derivatives are also significant in the evaluation of bioactivity for potential therapeutic agents. The synthesis and bioactivity assessment of polysubstituted N-arylpyrazole derivatives, for example, reveal the potential of boronic acid derivatives in cancer therapy, highlighting their role in the development of new treatments (Uramaru et al., 2014).

Material Science and Sensing Applications

The unique reactivity and binding properties of boronic acids are exploited in material science and sensing applications. Boronic acids form reversible covalent bonds with diols, enabling the construction of dynamic covalent systems and the development of sensors for detecting various biological and chemical entities. These properties make boronic acid derivatives, including potentially 1,3,5-Trimethylpyrazole-4-boronic acid, valuable tools in creating responsive materials and diagnostic devices (Bull et al., 2013).

Safety And Hazards

1,3,5-Trimethylpyrazole-4-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOUMBMZDWJMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457520
Record name 1,3,5-Trimethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethylpyrazole-4-boronic acid

CAS RN

847818-62-6
Record name 1,3,5-Trimethylpyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethylpyrazole-4-boronic acid
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